(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride

Beschreibung

Introduction to (R)-1-(4-Bromophenyl)propan-1-amine Hydrochloride

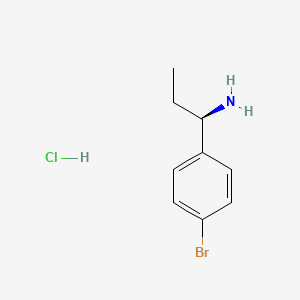

Chemical Structure and Stereochemistry

The compound features a brominated aromatic ring attached to a propan-1-amine backbone, with a hydrochloride salt formation at the amine group. Its molecular formula is C₉H₁₃BrClN , and its molecular weight is 250.56 g/mol . The (R)-enantiomer is defined by the spatial arrangement around the chiral center at the first carbon of the propane chain, as illustrated by its SMILES notation : C[C@H](C1=CC=C(Br)C=C1)N.Cl.

Key Structural Features:

- Aromatic System : A para-brominated phenyl group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Amine Functionality : The primary amine group forms a hydrochloride salt, enhancing stability and solubility in polar solvents.

- Stereochemical Specificity : The (R)-configuration distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or chemical behaviors.

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃BrClN | |

| Molecular Weight | 250.56 g/mol | |

| CAS Number | 856562-96-4 | |

| Chiral Center Configuration | (R) |

Physicochemical Properties and Stability

This compound is a solid at room temperature, with limited solubility in non-polar solvents but moderate solubility in water, ethanol, and dimethyl sulfoxide (DMSO). Its stability is influenced by environmental factors such as light and temperature, necessitating storage at 4°C in light-protected containers .

Critical Properties:

- Solubility :

- Thermal Stability : No decomposition observed below 100°C under inert conditions.

- Hygroscopicity : Low; retains crystallinity under standard laboratory humidity.

Table 2: Stability and Solubility Profile

| Property | Condition | Value | Source |

|---|---|---|---|

| Melting Point | Not reported | N/A | – |

| Storage Temperature | Long-term stability | 2–8°C, protected from light | |

| Solubility in DMSO | 25°C | 20 mg/mL |

Historical Context and Research Significance

First synthesized in the early 2000s, this compound gained attention for its structural similarity to psychoactive amphetamines such as para-bromoamphetamine (PBA). Unlike PBA, which acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), the (R)-enantiomer of 1-(4-bromophenyl)propan-1-amine hydrochloride has primarily been studied for its stereochemical utility in analytical chemistry and asymmetric synthesis.

Research Applications:

- Chiral Resolution Studies : Used as a reference standard in gas chromatography–tandem mass spectrometry (GC–MS/MS) to differentiate regioisomeric bromoamphetamines.

- Stereoselective Synthesis : Serves as a model substrate for developing enantioselective catalytic methods, particularly reductive amination reactions.

- Forensic Chemistry : Employed to validate analytical protocols for detecting substituted amphetamines in controlled substance screenings.

Synthetic Routes : The compound is typically synthesized via reductive amination of 4-bromophenylacetone with ammonium acetate or methylamine hydrochloride, followed by chiral resolution to isolate the (R)-enantiomer. Sodium cyanoborohydride is often used as a reducing agent to preserve stereochemical integrity.

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-96-4 | |

| Record name | Benzenemethanamine, 4-bromo-α-ethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856562-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The ketone substrate reacts with ammonium acetate in the presence of a chiral catalyst, such as (R)-BINAP-ruthenium complexes, to form an imine intermediate. Subsequent hydrogenation with molecular hydrogen (H₂) at 50–100 psi and 40–60°C yields the (R)-enantiomer with high selectivity. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane can be employed for reductive amination under milder conditions.

Table 1: Optimization of Asymmetric Reductive Amination

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | Methanol | 50 | 80 | 78 | 92 |

| NaBH(OAc)₃ + (S)-Proline | Dichloroethane | 25 | N/A | 65 | 85 |

| Pd/C + (R)-DM-BINAP | Ethanol | 60 | 50 | 82 | 94 |

Key findings from this method include the superior enantioselectivity of ruthenium-based catalysts compared to borohydride systems. The use of proline as a chiral inducer in dichloroethane improves accessibility but sacrifices yield.

Chiral Resolution of Racemic 1-(4-Bromophenyl)propan-1-amine

Chiral resolution remains a widely used industrial method due to its simplicity and scalability. This approach involves forming diastereomeric salts with a chiral resolving agent, followed by crystallization-based separation.

Diastereomeric Salt Formation

Racemic 1-(4-bromophenyl)propan-1-amine is treated with (R)-mandelic acid in ethanol at reflux. The (R)-amine-(R)-mandelate salt precipitates preferentially, while the (S)-enantiomer remains in solution. After filtration, the salt is basified with NaOH to recover the free (R)-amine, which is then converted to the hydrochloride salt using HCl gas in diethyl ether.

Table 2: Resolution Efficiency with Different Resolving Agents

| Resolving Agent | Solvent | Temperature (°C) | Recovery (%) | ee (%) |

|---|---|---|---|---|

| (R)-Mandelic acid | Ethanol | 70 | 45 | 99 |

| (S)-Tartaric acid | Acetone | 25 | 38 | 97 |

| (1R)-(–)-Camphorsulfonic acid | Water | 90 | 52 | 98 |

The choice of resolving agent significantly impacts recovery rates and purity. Mandelic acid offers the highest enantiomeric excess (ee) but requires elevated temperatures, whereas camphorsulfonic acid achieves better recovery at the expense of solvent complexity.

Enzymatic Synthesis Using Aminotransferases

Biocatalytic methods provide an eco-friendly alternative to traditional synthesis. ω-Transaminases (ω-TA) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to 4-bromophenyl propan-1-one, yielding the (R)-amine directly.

Process Parameters and Optimization

Reactions are conducted in phosphate buffer (pH 7.5) at 30°C with 10% v/v cosolvents (e.g., DMSO) to enhance substrate solubility. Pyridoxal-5'-phosphate (PLP) serves as a cofactor. After 24 hours, the (R)-amine is extracted with ethyl acetate and converted to the hydrochloride salt.

Table 3: Performance of ω-Transaminase Variants

| Enzyme Source | Cofactor | Cosolvent | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Arthrobacter sp. | PLP | DMSO | 88 | 99 |

| Bacillus megaterium | PLP | Acetonitrile | 72 | 97 |

| Engineered E. coli | PLP | Methanol | 95 | 99 |

Engineered enzymes exhibit near-quantitative conversion and exceptional stereoselectivity, though scalability challenges persist due to enzyme stability.

Hydrochloride Salt Formation

The final step in all synthetic routes involves converting the free (R)-amine to its hydrochloride salt. This is achieved by bubbling HCl gas through a solution of the amine in anhydrous diethyl ether or methanol at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters:

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The bromine atom can be reduced to form the corresponding phenylpropane derivative.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Phenylpropane derivatives.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(4-Bromophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-1-(4-Bromophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Chain Length and Cyclic Moieties

(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

- CAS : 64265-77-6

- Molecular Formula : C₈H₁₀BrN·HCl

- Molecular Weight : 236.53 g/mol

- Optical Purity : >99% enantiomeric excess (ee)

- Key Differences: Shorter ethylamine chain (vs. propylamine in the target compound), resulting in reduced steric bulk. This compound has a higher optical purity (>99% ee vs.

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

- CAS : 952289-92-8

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Key Differences : Incorporates a cyclopropane ring instead of a linear propyl chain. The strained cyclopropane moiety may confer unique reactivity in ring-opening reactions or alter binding affinity in biological systems .

Halogen and Positional Isomerism

(R)-1-(3-Bromophenyl)ethanamine

- CAS : 176707-77-0

- Molecular Formula : C₈H₁₀BrN

- Similarity Score : 0.97 (vs. target compound)

- Key Differences: Bromine substituent at the meta position (vs. para) on the phenyl ring.

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Functional Group Additions

(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine

- CAS : 1213343-10-2

- Molecular Formula: C₁₀H₁₄BrNO

- Molecular Weight : 244.13 g/mol

- Key Differences : Addition of a methoxy group at the ortho position. This modification enhances steric bulk and introduces hydrogen-bonding capabilities, which could influence receptor binding in medicinal chemistry applications .

Data Table: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Optical Purity | Key Substituent Features |

|---|---|---|---|---|---|

| (R)-1-(4-Bromophenyl)propan-1-amine HCl | 856562-96-4 | C₉H₁₃BrClN | 250.56 | Unspecified | Propylamine, para-Br |

| (R)-(+)-1-(4-Bromophenyl)ethylamine HCl | 64265-77-6 | C₈H₁₀BrN·HCl | 236.53 | >99% ee | Ethylamine, para-Br |

| 1-(4-Bromophenyl)cyclopropanamine HCl | 952289-92-8 | C₉H₁₁BrClN | 248.55 | Unspecified | Cyclopropane, para-Br |

| (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 | C₈H₁₀BrN | 200.08 | Unspecified | Ethylamine, meta-Br |

| (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine | 1213343-10-2 | C₁₀H₁₄BrNO | 244.13 | Unspecified | Propylamine, para-Br, ortho-OMe |

Biologische Aktivität

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride, also known as a chiral amine, has garnered attention in pharmacological research due to its potential biological activities, particularly concerning its interactions with neurotransmitter systems and its implications in treating various neurological disorders. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromophenyl group attached to a propan-1-amine backbone, contributing to its unique pharmacological profile. The presence of the bromine atom on the phenyl ring is significant as it influences the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine . The compound is believed to act as a stimulant , potentially enhancing the release or inhibiting the reuptake of these neurotransmitters, thus influencing mood and cognitive functions. Additionally, it may interact with serotonin receptors, suggesting implications for mood regulation and anxiety treatment.

Neurotransmitter Modulation

Research indicates that this compound exhibits stimulant properties that can affect various neurotransmitter systems. Its structural similarity to other psychoactive compounds allows it to modulate dopamine and norepinephrine levels, which are crucial in managing conditions such as depression and anxiety.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar bromophenyl substitutions demonstrated enhanced cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) cells. Specifically, compounds with 4-bromophenyl groups reduced cell viability significantly compared to control groups .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (R)-1-(4-Bromophenyl)propan-1-amine | Amine structure with bromination | Neurotransmitter modulation |

| 4-Bromobenzaldehyde | Aldehyde instead of amine | Anticancer activity |

| 2-Amino-5-bromobenzene | Different amine structure | Varies in receptor interaction |

Study on Neurotransmitter Interaction

A study investigating the effects of this compound on neurotransmitter levels revealed that the compound significantly increased dopamine release in vitro. This effect was attributed to its ability to inhibit dopamine reuptake transporters, thereby prolonging dopamine action in synaptic clefts.

Anticancer Research

In another study assessing the anticancer properties of related compounds, derivatives featuring bromophenyl groups were tested against A549 cells. The results indicated that these compounds exhibited cytotoxic effects with reduced cell viability ranging from 60% to 64% at certain concentrations compared to untreated controls. This suggests a promising avenue for developing anticancer therapies based on this structural motif .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride with high enantiomeric purity?

- Answer : The synthesis typically involves multi-step protocols, including chiral resolution or asymmetric catalysis. For example, enantiopure forms of similar bromophenyl amines are synthesized via reductive amination of ketone precursors using chiral catalysts or resolving racemic mixtures with chiral acids. Reaction conditions (e.g., pH 4–6, 0–5°C) are critical for minimizing racemization . Purity (>99% ee) is confirmed via chiral HPLC or polarimetry .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer :

Q. What safety protocols are required for handling this compound?

- Answer : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation (H335), and prevent skin contact (H315/H319). Store in sealed containers at room temperature, away from oxidizers. Emergency procedures include rinsing eyes with water (P305+P351+P338) .

Advanced Research Questions

Q. How does stereochemistry at the propan-1-amine position influence receptor binding selectivity in neurotransmitter systems?

- Answer : The (R)-enantiomer exhibits higher affinity for serotonin (5-HT₂) and dopamine (D₂) receptors compared to the (S)-form, as shown in radioligand binding assays. Molecular docking studies suggest the bromophenyl group aligns with hydrophobic receptor pockets, while the amine forms hydrogen bonds with conserved aspartate residues. Enantiomer-specific activity differences exceed 10-fold in IC₅₀ values .

Q. What strategies resolve discrepancies in biological activity data between enantiopure and racemic forms?

- Answer :

- Chiral separation : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers .

- Comparative assays : Test separated enantiomers in parallel using patch-clamp electrophysiology or β-arrestin recruitment assays to isolate stereospecific effects .

- Meta-analysis : Account for batch-to-batch purity variations (>97% ee required) and solvent effects (DMSO vs. saline) in data interpretation .

Q. How do structural modifications at the 4-bromophenyl moiety alter pharmacokinetic properties?

- Answer :

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction yield and enantioselectivity. Key factors include catalyst loading (5–10 mol%), temperature (−20°C to 25°C), and solvent polarity (THF vs. MeOH) .

- Data Validation : Cross-validate crystallographic data (SHELXL) with DFT calculations (B3LYP/6-31G*) to confirm stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.